molecular formula C12H17BrFN B7937218 [(2-Bromo-3-fluorophenyl)methyl](2,2-dimethylpropyl)amine

[(2-Bromo-3-fluorophenyl)methyl](2,2-dimethylpropyl)amine

Cat. No.: B7937218
M. Wt: 274.17 g/mol
InChI Key: FUKFAESVABNXAF-UHFFFAOYSA-N
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Description

This compound is a secondary amine featuring a 2-bromo-3-fluorophenylmethyl group and a bulky 2,2-dimethylpropyl (neopentyl) substituent. The bromine and fluorine atoms on the aromatic ring introduce electron-withdrawing effects, while the neopentyl group contributes steric bulk.

Properties

IUPAC Name

N-[(2-bromo-3-fluorophenyl)methyl]-2,2-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrFN/c1-12(2,3)8-15-7-9-5-4-6-10(14)11(9)13/h4-6,15H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKFAESVABNXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-fluorophenyl)methylamine typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with 2,2-dimethylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (2-Bromo-3-fluorophenyl)methylamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler amine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include dehalogenated amines.

Scientific Research Applications

(2-Bromo-3-fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-3-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with five structurally related amines, highlighting substituent effects, molecular properties, and inferred reactivity.

Table 1: Structural and Property Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Estimated) pKa (Estimated) Notable Properties
(2-Bromo-3-fluorophenyl)methylamine C₁₁H₁₄BrFN ~259 Bromo, fluoro, neopentyl 3.8–4.2 ~8.5–9.0 High lipophilicity, steric bulk
(2-Chloro-3-fluorophenyl)methylamine C₁₁H₁₄ClFN ~215 Chloro, fluoro, neopentyl 3.2–3.6 ~9.0–9.5 Lower lipophilicity vs. bromo
(2-Bromo-3-fluorophenyl)methylamine C₁₀H₁₂BrFN ~244 Bromo, fluoro, isopropyl 3.5–3.9 ~8.5–9.0 Reduced steric hindrance
Methyl(2-methylpropyl)amine () C₅H₁₃N 87.17 Simple branched alkyl 1.0–1.5 ~10.5–11.0 High volatility, low steric bulk
Cyclohexylmethyl analogs () C₁₈H₃₈NO₂PS ~375 Cyclohexyl, phosphonothiolate 4.5–5.0 N/A Rigid hydrophobic backbone
Key Observations

Halogen Effects: Bromine vs. Bromine’s polarizability may also strengthen van der Waals interactions in biological systems. Fluorine’s Electronic Influence: The 3-fluoro group withdraws electron density, slightly lowering the amine’s basicity (pKa ~8.5–9.0) compared to non-fluorinated analogs (pKa ~10.5 for methyl(2-methylpropyl)amine) .

Steric and Structural Effects: Neopentyl vs. Cyclohexylmethyl Comparison: Cyclohexyl-containing analogs () exhibit rigid, hydrophobic backbones, which may improve metabolic stability but reduce solubility in polar solvents .

Synthetic Considerations :

  • The bromo and fluoro substituents likely require protective strategies during synthesis to prevent undesired side reactions, such as dehalogenation or aryl ring oxidation .
  • Coupling agents like EDC/HOBt () are standard for amide formation but are less relevant for secondary amine synthesis, which may involve alkylation or reductive amination .

Biological Activity

(2-Bromo-3-fluorophenyl)methylamine is an organic compound characterized by a bromine and fluorine substituted phenyl ring attached to a dimethylpropylamine group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of (2-Bromo-3-fluorophenyl)methylamine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances the compound's binding affinity and selectivity towards these targets, influencing its pharmacological effects.

Therapeutic Potential

Research indicates that (2-Bromo-3-fluorophenyl)methylamine may possess various therapeutic properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial effects against a range of pathogens.
  • Anticancer Properties : Investigations into its antiproliferative effects on cancer cell lines have shown promising results, indicating potential applications in oncology.

Comparative Analysis of Similar Compounds

To understand the unique properties of (2-Bromo-3-fluorophenyl)methylamine, it is useful to compare it with structurally similar compounds. Below is a table summarizing some of these compounds and their biological activities:

Compound NameStructureBiological Activity
(4-Bromo-3-fluorophenyl)methylamine 4-Bromo-3-fluorophenylModerate antimicrobial activity
(2-Bromo-3,3,3-trifluoropropyl)methylamine 2-Bromo-3,3,3-trifluoropropylAnticancer activity reported
(2-Chloro-4-fluorophenyl)methylamine 2-Chloro-4-fluorophenylLimited biological activity

The unique substitution pattern of (2-Bromo-3-fluorophenyl)methylamine contributes to its distinct electronic and steric properties, which may enhance its biological efficacy compared to these similar compounds.

Antimicrobial Studies

In a recent study investigating the antimicrobial properties of various substituted amines, (2-Bromo-3-fluorophenyl)methylamine was tested against several bacterial strains. The results indicated that the compound exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve disruption of bacterial cell membrane integrity.

Anticancer Research

A series of in vitro assays were conducted to evaluate the anticancer potential of (2-Bromo-3-fluorophenyl)methylamine. The compound was tested on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results demonstrated a dose-dependent inhibition of cell proliferation, suggesting that the compound may induce apoptosis through specific signaling pathways.

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